3-(benzenesulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine
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Overview
Description
3-(benzenesulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research, including medicinal chemistry, material science, and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . The reaction conditions often require refluxing and anhydrous environments to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions may produce various halogenated or alkylated derivatives .
Scientific Research Applications
3-(benzenesulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: Its unique structure makes it a valuable component in the development of advanced materials with specific properties.
Biological Studies: It is used in various biological assays to understand its interaction with cellular components and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
Chloroquine: Known for its antimalarial properties.
Camptothecin: Used in cancer therapy.
Mepacrine: Another antimalarial agent.
Uniqueness
What sets 3-(benzenesulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine apart is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O2S/c1-15-7-12-20-19(13-15)22(25-17-10-8-16(23)9-11-17)21(14-24-20)28(26,27)18-5-3-2-4-6-18/h2-14H,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMHDLYFVLUGBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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